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Compound of Interest

Compound Name:
3-methyl-1-(4-nitrophenyl)-1H-

pyrazole

CAS No.: 7539-22-2

Cat. No.: B2622094 Get Quote

Executive Summary
Context: Pyrazole derivatives are privileged scaffolds in medicinal chemistry, serving as the

core for FDA-approved drugs like Crizotinib and Celecoxib. The incorporation of a nitrophenyl

group significantly alters the pharmacophore's electronic and steric landscape. Core Finding:

Experimental data indicates a distinct Structure-Activity Relationship (SAR) hierarchy among

isomers. Para-nitrophenyl (4-NO₂) derivatives generally exhibit superior anticancer potency

(lowest IC₅₀) due to optimal electron-withdrawing resonance effects that enhance hydrogen

bonding with targets like EGFR and CDK2. Ortho-nitrophenyl (2-NO₂) isomers often suffer from

steric hindrance that reduces binding affinity, though they show niche efficacy as

Topoisomerase II inhibitors. Meta-nitrophenyl (3-NO₂) isomers typically display intermediate

activity.

Chemical Background & SAR Analysis
To understand the biological divergence, we must first analyze the structural causality.

The Electronic vs. Steric Trade-off
The nitro group (
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) is a strong electron-withdrawing group (EWG). Its position on the phenyl ring dictates the
electron density of the pyrazole core and the molecule's 3D conformation.

Isomer
Electronic Effect
(Resonance/Inducti
ve)

Steric Profile
Pharmacological
Consequence

Para (4-NO₂)

Strong Resonance (

) & Inductive (

)

Minimal steric clash;

linear geometry.

High Potency: Allows

deep penetration into

narrow enzymatic

pockets (e.g., ATP-

binding sites of

Kinases).

Meta (3-NO₂)
Primarily Inductive (

); Weak Resonance

Moderate; slight twist

in dihedral angle.

Moderate Potency:

often retains binding

but lacks the

resonance

stabilization of the

para-isomer.

Ortho (2-NO₂)

Inductive (

); Resonance

disrupted by twist

High steric hindrance

(torsional strain).

Variable Potency: The

phenyl ring twists out

of plane, often

breaking critical

-

stacking interactions,

though this "twisted"

shape is favorable for

specific targets like

Topoisomerase II.

Comparative Efficacy Analysis
The following data synthesizes comparative cytotoxicity studies against key cancer cell lines

(Breast MCF-7, Liver HepG2).[1][2]

Table 1: Comparative IC₅₀ Values (µM)
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Data represents a consolidated average from standardized MTT assays across multiple studies

(See References).

Compound
Class

Cell Line
Para-Nitro

(4-NO₂)

Meta-Nitro

(3-NO₂)

Ortho-Nitro

(2-NO₂)

Standard
(Doxorubici
n)

1,3,5-

Triphenylpyra

zole

MCF-7

(Breast)
0.08 ± 0.02 12.4 ± 1.1 45.8 ± 3.2 4.17

Pyrazoline-

Carboxamide

HepG2

(Liver)
3.46 ± 0.5 17.09 ± 1.2 > 50.0 2.05

Pyrazolo[3,4-

d]pyrimidine
A549 (Lung) 2.52 ± 0.3 9.34 ± 0.8 17.31 ± 1.5 6.62

Analysis:

The "Para" Advantage: The 4-NO₂ isomer consistently outperforms others, often achieving

sub-micromolar potency (IC₅₀ < 1 µM). This correlates with its ability to act as a hydrogen

bond acceptor in the active site of EGFR without steric penalty.

The "Ortho" Drop-off: In HepG2 cells, the ortho-isomer shows significantly reduced activity

(>50 µM), likely due to the bulky nitro group preventing the molecule from adopting the

planar conformation required for DNA intercalation.

Mechanism of Action (MOA)
Nitrophenyl pyrazoles act as multi-target inhibitors. Their efficacy is not limited to a single

pathway but involves a cascade of apoptotic signaling.

Primary Targets:
EGFR/VEGFR-2 Inhibition: Competitive inhibition at the ATP-binding site.

ROS Generation: The nitro group undergoes redox cycling, generating Reactive Oxygen

Species (ROS) that trigger mitochondrial dysfunction.
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Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-

apoptotic).[1]

Visualization: Apoptotic Signaling Cascade
The following diagram illustrates the downstream effects of nitrophenyl pyrazole binding.
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Caption: Signal transduction pathway showing dual-mechanism: Kinase inhibition and ROS-

mediated mitochondrial apoptosis.[3][4]

Experimental Protocols
To ensure reproducibility, we recommend the Claisen-Schmidt Condensation followed by

Cyclization. This method is robust, high-yielding, and allows for easy substitution of the nitro-

isomer starting material.

Workflow Visualization
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Step 1:
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Intermediate:
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(Yellow Solid)

Step 2:
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Product:
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Caption: Two-step synthesis of 3,5-diaryl-1H-pyrazoles via chalcone intermediate.

Detailed Methodology
Objective: Synthesis of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Step 1: Synthesis of Chalcone Intermediate

Reagents: Dissolve 4-nitroacetophenone (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in

25 mL of ethanol.

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature.

Reaction: Stir for 6–8 hours. A yellow precipitate (chalcone) will form.

Work-up: Pour the mixture into crushed ice/water containing dilute HCl. Filter the solid, wash

with water, and recrystallize from ethanol.

Yield Expectation: 80–90%.

Step 2: Cyclization to Pyrazole
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Reagents: Dissolve the chalcone (0.005 mol) in 20 mL of glacial acetic acid (or ethanol).

Cyclization: Add Hydrazine Hydrate (99%, 0.01 mol).

Reflux: Heat the mixture under reflux for 8–10 hours. Monitor progress via TLC

(Hexane:Ethyl Acetate 7:3).

Isolation: Pour into ice water. The pyrazole precipitates as a solid.

Purification: Recrystallize from ethanol or purify via column chromatography.

Validation: Confirm structure via ¹H-NMR (Characteristic pyrazole protons at δ 6.8–7.2 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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